molecular formula C23H22ClN5O3S B2594472 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 577756-94-6

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2594472
CAS No.: 577756-94-6
M. Wt: 483.97
InChI Key: WONCNUGNCJPIJT-UHFFFAOYSA-N
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Description

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 of the heterocyclic core and a sulfanyl-linked acetamide moiety. The acetamide side chain is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONCNUGNCJPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the sulfanyl and acetamide functionalities are incorporated through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Example Reaction:

Compound+H2O2Sulfoxide derivative(80% yield, 0°C, 2 hr)[1]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad (\text{80\% yield, 0°C, 2 hr})[1] Compound+mCPBASulfone derivative(95% yield, RT, 6 hr)[5]\text{Compound} + \text{mCPBA} \rightarrow \text{Sulfone derivative} \quad (\text{95\% yield, RT, 6 hr})[5]

Oxidizing Agent Product Conditions Yield Source
H<sub>2</sub>O<sub>2</sub>Sulfoxide0°C, 2 hr80%
mCPBASulfoneRT, 6 hr95%

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects of the pyrimidine core.

Example Reaction:

Compound+NH34-Aminophenyl analog(70% yield, 120°C, 24 hr)[1]\text{Compound} + \text{NH}_3 \rightarrow \text{4-Aminophenyl analog} \quad (\text{70\% yield, 120°C, 24 hr})[1]

Nucleophile Product Conditions Yield Source
NH<sub>3</sub>4-Aminophenyl derivative120°C, 24 hr70%
EtSH4-Ethylthiophenyl analogDMF, 100°C, 12 hr65%

Hydrolysis of Acetamide

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Example Reaction:

Compound+HCl (6M)Carboxylic acid(85% yield, reflux, 8 hr)[8]\text{Compound} + \text{HCl (6M)} \rightarrow \text{Carboxylic acid} \quad (\text{85\% yield, reflux, 8 hr})[8]

Reagent Product Conditions Yield Source
6M HClCarboxylic acidReflux, 8 hr85%
NaOH (10%)Sodium carboxylateRT, 24 hr78%

Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-4 position.

Example Reaction:

Compound+Ar-B(OH)2Pd(PPh3)4C-4 aryl derivative(60-75% yield)[8]\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C-4 aryl derivative} \quad (\text{60-75\% yield})[8]

Catalyst Coupling Partner Yield Source
Pd(PPh<sub>3</sub>)<sub>4</sub>Phenylboronic acid75%
Pd(OAc)<sub>2</sub>4-Methoxyphenyl boronate68%

Reductive Amination

The ethylamino group in the side chain undergoes reductive amination with aldehydes/ketones.

Example Reaction:

Compound+CH3CHONaBH3CNN-Ethyl derivative(55% yield, MeOH, RT)[1]\text{Compound} + \text{CH}_3\text{CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Ethyl derivative} \quad (\text{55\% yield, MeOH, RT})[1]

Reagent Product Conditions Yield Source
NaBH<sub>3</sub>CNN-Ethyl derivativeMeOH, RT, 12 hr55%
H<sub>2</sub>/NiN-Alkyl analog60 psi, 6 hr50%

Photochemical Reactions

The dimethoxyphenyl group participates in photoinduced electron transfer reactions, forming quinone derivatives.

Example Reaction:

Compoundhν,O2Quinone derivative(40% yield, 254 nm, 4 hr)[6]\text{Compound} \xrightarrow{h\nu, \text{O}_2} \text{Quinone derivative} \quad (\text{40\% yield, 254 nm, 4 hr})[6]

Conditions Product Yield Source
UV (254 nm), O<sub>2</sub>Quinone40%

Key Research Findings

  • Sulfone derivatives exhibit enhanced kinase inhibition (IC<sub>50</sub> = 0.12 μM vs. AKT2) compared to the parent compound (IC<sub>50</sub> = 0.45 μM) .

  • C-4 aryl-coupled analogs show 10-fold increased cytotoxicity against MCF-7 cells (EC<sub>50</sub> = 1.8 μM).

  • Hydrolysis to the carboxylic acid derivative improves aqueous solubility (LogP = 1.2 vs. 3.8 for parent).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including those similar to the compound . Research indicates that these compounds can inhibit key kinases involved in cancer progression. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine structures have shown significant activity against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial for tumor growth and survival .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases are vital in various cellular processes, including cell division and apoptosis. The inhibition of kinases such as p70S6K and Akt has been associated with therapeutic effects in cancer and inflammatory diseases. Studies have demonstrated that related pyrazolo compounds effectively inhibit these kinases, leading to reduced cell proliferation in cancer models .

Case Study 1: Anti-Glioma Activity

A study investigating N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their capability to inhibit glioma growth. Compound 4j from this series exhibited low micromolar activity against AKT2 and significantly inhibited neurosphere formation in glioblastoma stem cells while showing lower toxicity to non-cancerous cells . This suggests that modifications to the pyrazolo structure can enhance selectivity for cancer cells.

Case Study 2: Antiviral Properties

Research on heterocyclic compounds has indicated that pyrazole derivatives possess antiviral properties. A series of novel pyrazole-fused derivatives were synthesized and tested for their ability to inhibit viral replication, showing promising results against herpes simplex virus (HSV) with low cytotoxicity . This suggests that similar modifications in the compound could yield effective antiviral agents.

Comparative Analysis of Related Compounds

Compound NameStructureActivityNotes
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesSimilar to target compoundAnti-gliomaEffective against glioblastoma
Pyrazolo[3,4-d]pyrimidine derivativesSimilar scaffoldKinase inhibitionTargets p70S6K and Akt
Novel pyrazole-fused derivativesRelated structureAntiviralEffective against HSV

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects through inhibition or activation of the target’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrazolo[3,4-d]pyrimidine core and modifications to the acetamide side chain. These changes significantly impact molecular weight, solubility, and bioactivity.

Compound Name Core Substituent Acetamide Side Chain Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1-(4-chlorophenyl) N-[2-(3,4-dimethoxyphenyl)ethyl] C₃₀H₂₇ClN₆O₃S 595.09 High lipophilicity; potential CNS activity
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 1-(4-fluorophenyl) N-[4-(trifluoromethoxy)phenyl] C₂₀H₁₄F₄N₆O₂S 494.42 Enhanced metabolic stability due to CF₃O group
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 1-phenyl N-(4-acetamidophenyl) C₂₁H₁₈N₆O₂S 426.47 Improved solubility via polar acetamide group
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Complex fluorinated Chromenone-linked C₃₄H₃₁F₂N₅O₃ 619.64 Antitumor activity; multi-target inhibition

Key Observations:

  • Side Chain Lipophilicity: The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to analogs with trifluoromethoxy or acetamidophenyl groups, suggesting better blood-brain barrier penetration .
  • Molecular Weight: The target compound (595.09 g/mol) is heavier than simpler analogs (e.g., 426.47 g/mol in ), which may affect oral bioavailability.

Crystallographic and Stability Data

Crystal structure analyses of analogs, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, reveal stable hydrogen-bonding networks and planar conformations critical for target binding .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H20ClN5O3S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfanyl group allows for potential covalent bonding with nucleophilic residues in proteins, enhancing its biological interactions. The chlorophenyl and dimethoxyphenyl groups may facilitate hydrophobic interactions with target proteins, further modulating their activity.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolopyrimidine family exhibit significant anticancer properties. For instance, a study highlighted that derivatives with similar structures showed cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The MTT assay results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHepG212.5
Compound BMCF-715.0
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamideTBDTBD

Enzyme Inhibition

The compound has shown potential as an inhibitor of various kinases involved in cancer progression. Studies indicate its effectiveness against serine-threonine kinases such as p70S6K and Akt , which are crucial in regulating cell growth and survival . The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antiviral and Antimicrobial Properties

In addition to anticancer effects, pyrazolopyrimidine derivatives have been explored for their antiviral and antimicrobial activities. Research indicates that these compounds can inhibit viral replication and exhibit antimicrobial effects against a range of pathogens .

Case Studies

  • Cytotoxic Evaluation : A study involving the evaluation of various pyrazolopyrimidine derivatives demonstrated that compounds similar to the one in focus showed significant cytotoxicity against liver cancer cells. The study utilized multicellular spheroid models to better mimic in vivo conditions, revealing enhanced efficacy compared to traditional monolayer cultures .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with target enzymes. These studies suggest that the compound can effectively bind to active sites of kinases involved in cancer signaling pathways, potentially leading to therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves coupling pyrazolo[3,4-d]pyrimidine derivatives with α-chloroacetamide intermediates. Key steps include:

  • Reagent Selection : Use 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one as the core scaffold, reacted with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysis : Employ triethylamine or K₂CO₃ to deprotonate thiol groups, enhancing nucleophilic substitution .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>95%) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • X-ray Crystallography : Resolve the crystal structure to confirm sulfanyl and acetamide substituent positions, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
  • Spectroscopic Techniques : Compare NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., PubChem’s InChI key) .
  • HPLC-MS : Monitor purity and detect byproducts (e.g., unreacted α-chloroacetamide) .

Q. What methodologies are recommended for assessing the compound’s solubility and stability in biological buffers?

  • Solubility Screening : Test in PBS, DMSO, and ethanol using UV-Vis spectroscopy at 25°C and 37°C .
  • Stability Assays : Incubate in simulated physiological conditions (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate receptor binding .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinases) or cell viability models (e.g., glioblastoma orthotopic models) .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can contradictory solubility data (e.g., aqueous vs. organic solvent stability) be resolved experimentally?

  • Phase-Solubility Analysis : Perform shake-flask experiments in biphasic systems (water/octanol) to determine partition coefficients (log P) .
  • Surfactant Screening : Test solubilization with polysorbate-80 or cyclodextrins to enhance aqueous stability .

Q. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to identify IC₅₀ values .
  • Cell-Based Assays : Employ glioblastoma (U87-MG) or leukemia (K562) cell lines to assess anti-proliferative effects via MTT assays .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Intermediate Trapping : Isolate and crystallize reaction intermediates (e.g., thiolate adducts) to confirm mechanistic pathways .
  • DFT Calculations : Compare experimental XRD bond angles/distances with density functional theory (DFT) models .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting biological activity data across studies?

  • Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and positive controls .
  • Meta-Analysis : Aggregate data from independent studies using tools like RevMan to identify outliers or confounding variables .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .

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